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Abstract

ONO-1301 is a synthetic, orally active, non-prostanoid dual-action agent that functions as a
selective prostacyclin (PGI2) receptor (IP receptor) agonist and a thromboxane A2 (TXA2)
synthase inhibitor. This unique pharmacological profile positions ONO-1301 as a promising
therapeutic candidate for a range of conditions characterized by tissue injury and impaired
regeneration, including ischemic heart disease, pulmonary hypertension, liver fibrosis, and
chronic kidney disease. Its mechanism of action extends beyond simple vasodilation and anti-
platelet aggregation; ONO-1301 stimulates the production of crucial endogenous regenerative
factors, such as Hepatocyte Growth Factor (HGF), Vascular Endothelial Growth Factor (VEGF),
and Stromal Cell-Derived Factor-1 (SDF-1). This induction of a pro-reparative
microenvironment, coupled with its anti-fibrotic and anti-inflammatory properties, underscores
its potential in regenerative medicine. This guide provides a comprehensive overview of the
preclinical data on ONO-1301, focusing on its mechanism of action, therapeutic efficacy in
various disease models, and detailed experimental protocols.

Core Mechanism of Action

ONO-1301 exerts its therapeutic effects through a dual mechanism:

e Prostacyclin (PGI2) Receptor Agonism: ONO-1301 binds to and activates the IP receptor, a
G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an
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increase in intracellular cyclic adenosine monophosphate (cCAMP) levels. Elevated cCAMP is a
key second messenger that mediates a variety of cellular responses conducive to tissue
repair.[1][2]

o Thromboxane A2 (TXA2) Synthase Inhibition: By inhibiting TXA2 synthase, ONO-1301
reduces the production of TXA2, a potent vasoconstrictor and platelet aggregator. This action
contributes to improved blood flow and reduced thrombosis in injured tissues.[3]

The synergistic effect of these two actions results in a multifaceted approach to tissue
regeneration.

Signaling Pathways

The primary signaling cascade initiated by ONO-1301 involves the IP receptor and subsequent
cAMP production. This pathway triggers the transcription and secretion of various growth
factors essential for tissue repair.
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ONO-1301 dual-action signaling pathway.

Preclinical Efficacy Data
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ONO-1301 has demonstrated significant therapeutic efficacy across a range of preclinical

models of tissue injury. The following tables summarize the key quantitative findings.

Table 1: Cardiac Tissue Repair

Animal Model

Dosing Regimen

Key Findings

Reference

Mouse Myocardial

Infarction

Single intramyocardial
injection of ONO-
1301SR

- Increased capillary
density in the border
zone (557.2 £ 26.7 vs.
342.7 £29.7
capillaries/mmz in
control, P<0.01)

[2]

Rat Myocardial

Ischemia/Reperfusion

Subcutaneous ONO-
1301SR at 3h and 3

weeks post-injury

- Reduced fibrotic
area (22.3 £ 6.2% vs.
33.5 +5.9% in control,
P<0.05)

Hamster Dilated

Cardiomyopathy

Subcutaneous ONO-
1301-PLGA (10mg/kg)

every 3 weeks

- Improved LV
fractional shortening
(25 +4% vs. 19 + 2%
in vehicle, P<0.01)

Table 2: Liver Fibrosis and Injury
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Animal Model

Dosing Regimen

Key Findings Reference

Mouse NASH (Mc4r-
KO)

ONO-1301 mixed in

feed for 20 weeks

- Reduced Sirius Red
stained fibrotic area
(1.12 + 1.01% vs. 3.10
* 2.59% in control,
p<0.0001) -
Decreased
hydroxyproline levels
(4.71+0.86 vs. 5.61 +
1.15 nmol/mg in
control, p=0.0008)

Mouse NASH (Mc4r-
KO)

ONO-1301 mixed in

feed for 8 or 28 weeks

- Reduced serum ALT
(mid-ONO: 234.5 +
95.7 vs. Ctl: 397.8 +
118.3 IU/L, p=0.0052)
- Suppressed liver
tumor incidence (mid-
ONO: 12.5%, long-
ONO: 0% vs. Cil:
60%)

Table 3: Pulmonary Disease Models

Animal Model

Dosing Regimen

Key Findings Reference

Rat Monocrotaline-
induced Pulmonary

Hypertension

Repeated
subcutaneous ONO-
1301

- Attenuated increase
in Right Ventricular
Systolic Pressure
(RVSP)

Mouse Bleomycin-
induced Pulmonary

Fibrosis

Repeated
subcutaneous ONO-
1301

- Significantly
decreased lung
hydroxyproline
content and Ashcroft

fibrosis score
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Table 4: Kidney Disease Models

Animal Model Dosing Regimen Key Findings Reference
] ) S - Suppressed
Mouse Unilateral Single injection of ) o ]
interstitial fibrosis and
Ureteral Obstruction sustained-release )
accumulation of types
(UUO) ONO-1301 (SR-ONO)
| and Il collagen
- Suppressed
Rat Type 1 Diabetic Subcutaneous SR- albuminuria and
Nephropathy ONO every 3 weeks glomerular
hypertrophy

Experimental Protocols
Preparation of Sustained-Release ONO-1301 (ONO-
1301SR)

A sustained-release formulation of ONO-1301 is crucial for maintaining therapeutic
concentrations at the site of injury. The most common method involves encapsulation in

poly(lactic-co-glycolic acid) (PLGA) microspheres.
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Dissolve ONO-1301 and
PLGA in organic solvent
(e.g., acetone)

l

Create O/W emulsion by
dispersing the organic phase
in an aqueous solution
(e.g., with PVA)

l

Solvent Evaporation/
Extraction to harden
microspheres

Wash and collect
microspheres by
centrifugation or filtration

Lyophilize or vacuum-dry
the microspheres

ONO-1301SR Microspheres

Click to download full resolution via product page
Workflow for ONO-1301SR preparation.

Detailed Methodology:

» Dissolution: Dissolve a specific amount of ONO-1301 and PLGA in a volatile organic solvent
such as acetone or dichloromethane.
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» Emulsification: This organic phase is then added to an aqueous solution containing a
surfactant, typically polyvinyl alcohol (PVA), and emulsified using a high-speed homogenizer
to create an oil-in-water (O/W) emulsion. The size of the microspheres can be controlled by
adjusting the homogenization speed and duration.

e Solvent Evaporation/Extraction: The emulsion is then stirred at room temperature to allow
the organic solvent to evaporate, leading to the hardening of the PLGA microspheres with
ONO-1301 encapsulated within.

e Collection and Washing: The hardened microspheres are collected by centrifugation or
filtration and washed multiple times with distilled water to remove residual PVA and
unencapsulated drug.

» Drying: The final product is lyophilized (freeze-dried) to obtain a free-flowing powder of ONO-
1301SR microspheres.

In Vitro cAMP Measurement Assay

Measuring the intracellular accumulation of cAMP is a key method to confirm the agonistic
activity of ONO-1301 on the IP receptor.
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Lyse the cells to release
intracellular cAMP

Measure cAMP levels using a
competitive immunoassay
(e.g., ELISA, HTRF)

Generate a dose-response
curve and calculate EC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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